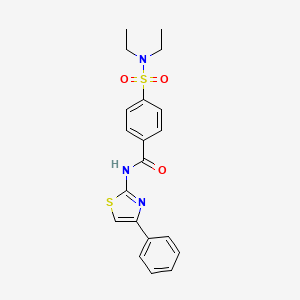

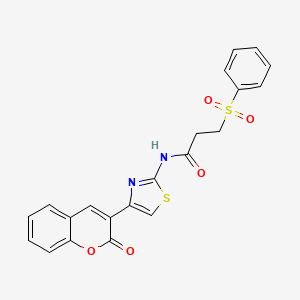

![molecular formula C24H26N6 B2931798 6-(氮杂环戊-1-基)-N-苄基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 897620-64-3](/img/structure/B2931798.png)

6-(氮杂环戊-1-基)-N-苄基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds are known for their diverse biological potential and are considered as bioisosteres with purines . They have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of thiophene-2-carboxamides with carboxylic anhydrides or acid chlorides . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .科学研究应用

1. Antiproliferative Activity Against Leukemia Cell Lines A series of new pyrazolo[3,4-d]pyrimidine derivatives, which include the compound , were designed, synthesized, and evaluated against leukemia cell lines . These compounds showed good in vitro anti-proliferative activities, with some of them being 8–10 times more potent than the BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines .

Inhibition of CDK2

The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in cell division and survival . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Potential Use in Cancer Treatment

Given the compound’s antiproliferative activity against leukemia cell lines and its potential as a CDK2 inhibitor, it could be explored further for its potential use in cancer treatment . The compound’s ability to inhibit cell division and promote apoptosis could make it a promising candidate for cancer therapeutics .

Role in Signal Transduction Pathways

Protein kinases, which CDK2 is a part of, play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders . Therefore, the compound’s potential as a protein kinase inhibitor could have implications in the treatment of these diseases .

未来方向

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives involve the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors . The aim is to construct novel pyrimidines with higher selectivity as anticancer agents .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a significant reduction in the proliferation of cancer cells .

Pharmacokinetics

The compound’s degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The compound’s action results in a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exerts moderate activity against HepG-2 with an IC50 range of 48-90 nM .

属性

IUPAC Name |

6-(azepan-1-yl)-N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6/c1-2-10-16-29(15-9-1)24-27-22(25-17-19-11-5-3-6-12-19)21-18-26-30(23(21)28-24)20-13-7-4-8-14-20/h3-8,11-14,18H,1-2,9-10,15-17H2,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNKEYDEZPJDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![9-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2931719.png)

![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2931736.png)